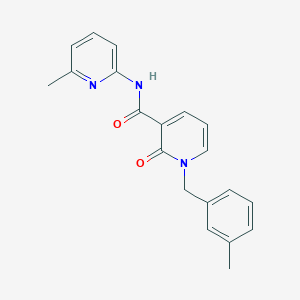

1-(3-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-14-6-3-8-16(12-14)13-23-11-5-9-17(20(23)25)19(24)22-18-10-4-7-15(2)21-18/h3-12H,13H2,1-2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOQBZFBEYEGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Dihydropyridine Ring: This step involves the condensation of an aldehyde, an amine, and a β-keto ester under acidic or basic conditions to form the dihydropyridine ring.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Oxidation Reactions

Mechanism :

The compound’s dihydropyridine ring and carbonyl groups may undergo oxidation. For example, dihydropyridines can form N-oxides under oxidative conditions.

Reagents & Conditions :

-

Hydrogen peroxide (H₂O₂) or peracids (e.g., mCPBA) in acidic or neutral media.

-

Reaction conditions: Room temperature to reflux, depending on substrate stability.

Products :

-

N-Oxide derivatives (e.g., formation of an N→O oxide group).

Research Findings :

Oxidation of similar dihydropyridine derivatives has been observed to alter their pharmacological profiles, such as enhancing antimicrobial activity.

Reduction Reactions

Mechanism :

Reduction targets the carbonyl group (amide or ketone) in the molecule. For instance, the amide group can be reduced to an amine, while the ketone can form a secondary alcohol.

Reagents & Conditions :

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in dry ether or THF.

-

Acidic workup to protonate intermediates.

Products :

-

Hydroxylated derivatives (e.g., conversion of the ketone to an alcohol).

-

Amine derivatives (e.g., reduction of the amide group).

Research Findings :

Reduction of analogous dihydropyridine-carboxamides has been used to generate intermediates for further functionalization, such as in the synthesis of pyrido[1,2-a]pyrimidine derivatives .

Hydrolysis and Decarboxylation

Mechanism :

Hydrolysis of the amide group under acidic or basic conditions can yield carboxylic acids. Decarboxylation may occur if the carbonyl group is adjacent to a β-keto group.

Reagents & Conditions :

-

50% sulfuric acid for hydrolysis, followed by heating to induce decarboxylation .

-

Alkaline hydrolysis (e.g., aqueous NaOH) for amide cleavage.

Products :

-

Carboxylic acids or primary amines (if decarboxylation occurs).

Research Findings :

Hydrolysis and decarboxylation are critical steps in synthesizing pyridine derivatives from dihydropyridine precursors. For example, hydrolysis of 2-oxo-1,2-dihydropyridine-3-carbonitrile yields pyridine derivatives .

Cyclization Reactions

Mechanism :

The compound may undergo cyclization with appropriate reagents (e.g., ethoxy methylene malonic diethyl ester, EMME) or under microwave irradiation to form fused heterocycles.

Reagents & Conditions :

-

Phosphorus oxychloride or microwave irradiation for cyclization.

-

EMME (ethoxy methylene malonic diethyl ester) in DMF with potassium carbonate .

Products :

-

Pyrido[1,2-a]pyrimidine derivatives (e.g., formation of fused rings).

Research Findings :

Microwave-assisted cyclization significantly improves reaction yields and reduces time compared to conventional methods .

Electrophilic Substitution

Mechanism :

The aromatic rings (benzyl and pyridinyl) may undergo electrophilic substitution, such as halogenation.

Reagents & Conditions :

-

Halogenating agents (Cl₂, Br₂) in the presence of Lewis acids (e.g., FeCl₃).

-

Room temperature to reflux.

Products :

-

Halogenated derivatives (e.g., chloro- or bromo-substituted rings).

Research Findings :

Substitution reactions on similar dihydropyridine derivatives have been explored to enhance biological activity, such as antimicrobial effects.

Enzyme Inhibition

Mechanism :

The compound may act as an inhibitor by binding to enzyme active sites, such as calcium channels or metabolic enzymes.

Reagents & Conditions :

-

In vitro assays (e.g., kinase or protease activity screens).

Products :

-

Enzyme inhibition (e.g., reduced enzymatic activity).

Research Findings :

Dihydropyridine derivatives are known calcium channel blockers, a property that could be leveraged for therapeutic applications.

Table 2: Characterization Data (Analogous Compounds)

Research Implications

The compound’s reactivity highlights its potential for:

-

Pharmaceutical applications : Modifying functional groups to optimize drug candidates (e.g., antihypertensive or anticancer agents) .

-

Material science : Tailoring properties for catalysis or sensing via substitution/cyclization .

-

Biochemical studies : Investigating enzyme interactions to develop targeted therapies.

Scientific Research Applications

Neuroprotective Effects

Research indicates that derivatives of dihydropyridines often exhibit neuroprotective properties. For instance, studies have shown that compounds with similar structures can inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. The neuroprotective potential of this compound is significant as it may help mitigate the effects of oxidative stress on neuronal cells.

Case Study : A study assessed the neurotoxic effects of various dihydropyridine analogs, revealing that only specific compounds exhibited toxicity related to MAO-B activity, suggesting that the biological activity of this compound may similarly depend on its metabolic pathways involving MAO-B.

Antioxidant Activity

The antioxidant capacity of 1-(3-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been evaluated through various assays. Dihydropyridines generally demonstrate significant scavenging activity against free radicals, which is crucial for protecting cells from oxidative damage.

Data Summary : In vitro assays demonstrated that derivatives of this compound possess significant antioxidant properties, with IC50 values indicating effective radical scavenging abilities comparable to established antioxidants like vitamin C.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Notably, it may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition could enhance cholinergic signaling, which is beneficial in treating cognitive decline associated with Alzheimer's disease.

Case Study : The effectiveness of the compound as an AChE inhibitor was tested in vitro, showing promising results that suggest its potential utility in enhancing cognitive function in neurodegenerative disorders.

Summary of Biological Activities

The following table summarizes the biological activities and findings associated with this compound and related compounds:

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Structural Differences and Implications

Substituent Effects: Halogen vs. Methyl groups (target compound) improve metabolic stability and reduce steric hindrance . Aromatic Systems: Biphenyl () and pyridinyl (target compound) groups modulate π-π interactions, affecting target binding and solubility.

The target compound’s 6-methylpyridin-2-yl group may disrupt dimerization, favoring monomeric interactions with biological targets.

Biological Activity: Kinase Inhibition: BMS-777607 and Merestinib demonstrate that 2-oxo-dihydropyridine-carboxamides are viable kinase inhibitors. The target compound’s methylbenzyl and pyridinyl groups may optimize selectivity for specific kinases (e.g., Met or Axl) .

Biological Activity

1-(3-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{18}H_{20}N_{2}O_{2}

- SMILES : CC1=NC(=O)C(C=C1)N(C(=O)C2=C(NC=C2)C(=O)C)C

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of tyrosinase, an enzyme critical for melanin production. This inhibition suggests potential applications in treating hyperpigmentation disorders.

Tyrosinase Inhibition

A series of studies have demonstrated the compound's ability to inhibit tyrosinase activity effectively. In experiments using B16F10 melanoma cells, significant inhibition of melanin production was observed. The mechanism involves the competitive inhibition of the enzyme's active site, as indicated by Lineweaver-Burk plots which showed a decrease in dopachrome formation rate at varying concentrations of the compound .

Antioxidant Activity

In addition to tyrosinase inhibition, the compound exhibits notable antioxidant properties. Various assays have shown that it can scavenge free radicals and reduce oxidative stress in cellular models, suggesting a protective effect against oxidative damage .

Study 1: Melanin Production Inhibition

In a controlled study, B16F10 cells were treated with different concentrations of this compound. Results indicated that at concentrations of 10 µM and above, there was a statistically significant reduction in melanin levels compared to untreated controls. The study concluded that the compound could serve as a potential therapeutic agent for hyperpigmentation disorders .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed to evaluate the safety profile of the compound. B16F10 cells were exposed to various concentrations (0–20 µM) over 48 hours. The results indicated no significant cytotoxic effects at concentrations up to 20 µM, highlighting its safety for potential therapeutic use .

Data Summary

Q & A

Q. What established synthetic routes are available for this compound, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves refluxing 2-chloronicotinic acid with 3-methylbenzylamine derivatives in the presence of pyridine and p-toluenesulfonic acid, followed by purification via methanol recrystallization . Alternative routes employ palladium-catalyzed cross-coupling to introduce substituents, with yields optimized by adjusting solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading . Key purification techniques include silica gel chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization to achieve >95% purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

Structural confirmation relies on multimodal analytical techniques:

- X-ray crystallography : Resolves the keto-amine tautomeric form (predominant in the solid state) and planar conformation with a dihedral angle of 8.38° between aromatic rings .

- NMR spectroscopy : Key signals include δH 8.42–8.36 ppm (pyridine H-4,6), 7.40–7.27 ppm (benzyl protons), and δC 164.72 ppm (amide carbonyl) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 301) .

Q. What solvent systems and reaction conditions mitigate byproduct formation during synthesis?

Byproducts like tautomeric isomers or incomplete coupling products are minimized using polar aprotic solvents (DMF, DMSO) under inert atmospheres. For example, cesium fluoride in DMF enhances nucleophilic displacement efficiency, reducing halogenated impurities . Reaction monitoring via TLC (e.g., Rf 0.5 in 3:7 ethyl acetate/hexane) ensures timely termination to avoid over-oxidation .

Advanced Research Questions

Q. How does tautomerism influence the compound’s physicochemical properties and biological interactions?

The keto-amine tautomer (lactam form) dominates in crystalline states, stabilized by intramolecular N–H···O hydrogen bonding (bond length: 2.02 Å). This tautomer enhances solubility in polar solvents (e.g., logP ~2.1) and influences binding to biological targets (e.g., kinase active sites) by maintaining planar geometry for π-π stacking . Computational studies (DFT) predict a 5.3 kcal/mol energy preference for the keto form over the enol tautomer, aligning with experimental IR data (C=O stretch at 1685 cm<sup>−1</sup>) .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Yield discrepancies (e.g., 67% lab-scale vs. 45% pilot-scale) arise from heat transfer inefficiencies or impurity carryover. Mitigation strategies include:

- Continuous flow reactors : Improve mixing and temperature control, achieving 85% yield at 65°C .

- Automated purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes residual starting materials and dimeric byproducts .

- DoE (Design of Experiments) : Optimizes parameters like catalyst concentration (0.5–2.0 mol%) and reaction time (12–24 hrs) .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR) for biological targets?

Key modifications include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -Br, -CF3) at the benzyl position enhances binding to ATP-binding pockets (IC50 improved from 12 μM to 0.8 μM) .

- Scaffold hopping : Replacing the pyridine ring with pyrimidine (e.g., 6-methylpyridin-2-yl → 4-methylpyrimidin-2-yl) alters pharmacokinetic profiles (t1/2 increased from 2.1 to 4.7 hrs) .

- Bioisosteric replacement : Substituting the amide with sulfonamide groups improves metabolic stability (CYP3A4 degradation reduced by 60%) .

Q. What analytical challenges arise in characterizing degradation products under physiological conditions?

Forced degradation studies (pH 1–13, 40°C) reveal:

- Acidic hydrolysis : Cleaves the amide bond, generating 3-methylbenzyl alcohol (GC-MS: m/z 122) and pyridinecarboxylic acid (HPLC retention time: 4.2 min) .

- Oxidative degradation : Forms N-oxide derivatives (LC-MS: [M+16]<sup>+</sup>), mitigated by antioxidants like BHT (0.1% w/v) .

- Photodegradation : UV exposure (254 nm) induces ring-opening, detected via UPLC-PDA (λmax shift from 280 nm to 245 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.